Piperazin-2-one vs. Piperidine-Carboxamide Core
This compound incorporates a piperazin-2-one core, which differs from the commonly explored piperidine-4-carboxamide moiety found in direct analogs such as 1-[2-(2-chlorophenyl)quinoline-4-carbonyl]piperidine-4-carboxamide. The piperazin-2-one ring system introduces an additional hydrogen-bond acceptor (the lactam carbonyl), which can alter molecular recognition, physicochemical properties, and intellectual property space relative to piperidine-based congeners . However, no quantitative biological comparison data are available in the public domain for these two specific compounds.
| Evidence Dimension | Core heterocycle structure (chemical topology) |
|---|---|
| Target Compound Data | Piperazin-2-one (6-membered ring containing a lactam carbonyl at position 2) |
| Comparator Or Baseline | 1-[2-(2-chlorophenyl)quinoline-4-carbonyl]piperidine-4-carboxamide (piperidine core with primary amide at position 4) |
| Quantified Difference | Qualitative structural difference only; no comparative IC50 or selectivity data identified. |
| Conditions | Not applicable – structural comparison from chemical databases. |
Why This Matters
The structural divergence at the heterocyclic core means this compound explores distinct chemical space, offering a unique scaffold for SAR campaigns where piperidine-based leads have failed or require patent circumvention.
